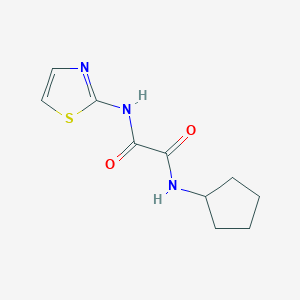![molecular formula C12H13Cl2NO3S B10757378 S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine](/img/structure/B10757378.png)
S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[3-(3,4-DICHLOROPHENYL)-3-OXOPROPYL]-L-CYSTEINE: These compounds contain L-cysteine where the thio-group is conjugated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(3,4-DICHLOROPHENYL)-3-OXOPROPYL]-L-CYSTEINE typically involves the conjugation of L-cysteine with a 3-(3,4-dichlorophenyl)-3-oxopropyl group. This can be achieved through a series of chemical reactions, including the formation of intermediate compounds and subsequent conjugation reactions .
Industrial Production Methods: Industrial production methods for this compound may involve the use of biocatalysis, which is becoming increasingly important in the pharmaceutical industry. Biocatalysis offers advantages such as high regio-, chemo-, and enantio-selectivity, and can be conducted under mild conditions, reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions: S-[3-(3,4-DICHLOROPHENYL)-3-OXOPROPYL]-L-CYSTEINE can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions can vary depending on the desired outcome and the nature of the reactants involved .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, S-[3-(3,4-DICHLOROPHENYL)-3-OXOPROPYL]-L-CYSTEINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical applications .
Biology: In biology, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may be used as a probe to study enzyme activities and metabolic processes .
Medicine: In medicine, this compound is of interest due to its potential therapeutic applications. It may be investigated for its effects on specific molecular targets and pathways involved in disease processes .
Industry: In industry, this compound can be used in the production of pharmaceuticals and other chemical products. Its unique properties make it a valuable intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of S-[3-(3,4-DICHLOROPHENYL)-3-OXOPROPYL]-L-CYSTEINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate the activity of specific proteins involved in biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3-(3,4-DICHLOROPHENYL)-1,1-DIMETHYL-UREA
- 3-(3,4-DICHLOROPHENYL)-1,1-DIETHYL-UREA
- 3-(3,4-DICHLOROPHENYL)-1-METHYL-1-PHENYL-UREA
Uniqueness: S-[3-(3,4-DICHLOROPHENYL)-3-OXOPROPYL]-L-CYSTEINE is unique due to its specific structure, which includes the conjugation of L-cysteine with a 3-(3,4-dichlorophenyl)-3-oxopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H13Cl2NO3S |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
(2R)-2-amino-3-[3-(3,4-dichlorophenyl)-3-oxopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13Cl2NO3S/c13-8-2-1-7(5-9(8)14)11(16)3-4-19-6-10(15)12(17)18/h1-2,5,10H,3-4,6,15H2,(H,17,18)/t10-/m0/s1 |
InChI Key |
WBRMJWLALJKZJY-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)CCSC[C@@H](C(=O)O)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCSCC(C(=O)O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


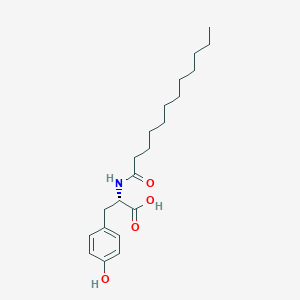
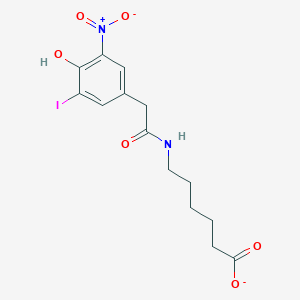
![(1s,3r,4s,5s,7s)-4-{[2-(4-Methoxyphenoxy)-2-Methylpropanoyl]amino}adamantane-1-Carboxamide](/img/structure/B10757303.png)
![5-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}-1h-1,2,4-Triazole-3-Sulfonamide](/img/structure/B10757314.png)
![4-{4-[(5-Hydroxy-2-Methylphenyl)amino]quinolin-7-Yl}-1,3-Thiazole-2-Carbaldehyde](/img/structure/B10757321.png)
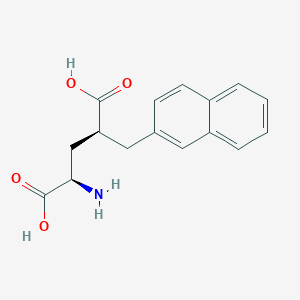
![N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide](/img/structure/B10757334.png)
![(3Asr,4RS,8asr,8brs)-4-(2-(4-fluorobenzyl)-1,3-dioxodeacahydropyrrolo[3,4-A] pyrrolizin-4-YL)benzamidine](/img/structure/B10757341.png)
![1-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-[(2Z)-5-(2-{[6-(1H-1,2,4-triazol-3-ylamino)pyrimidin-4-yl]amino}ethyl)-1,3-thiazol-2(3H)-ylidene]urea](/img/structure/B10757342.png)
![(S)-2-Chloro-N-(1-(2-(2-Hydroxyethylamino)-2-Oxoethyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl)-6h-Thieno[2,3-B]pyrrole-5-Carboxamide](/img/structure/B10757345.png)
![1-((1R,2S)-1-{2-[2-(4-Chlorophenyl)-1,3-benzoxazol-7-YL]ethyl}-2-hydroxypropyl)-1H-imidazole-4-carboxamide](/img/structure/B10757349.png)
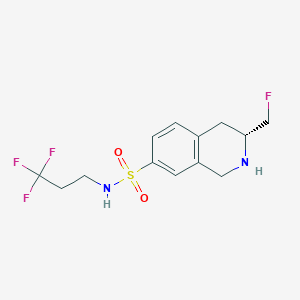
![4-{[4-(1-Cyclopropyl-2-Methyl-1h-Imidazol-5-Yl)pyrimidin-2-Yl]amino}-N-Methylbenzenesulfonamide](/img/structure/B10757358.png)
